Home > Products > Screening Compounds P115211 > 4-(4-Piperidin-1-ylquinazolin-7-yl)morpholine
4-(4-Piperidin-1-ylquinazolin-7-yl)morpholine -

4-(4-Piperidin-1-ylquinazolin-7-yl)morpholine

Catalog Number: EVT-15488584
CAS Number:
Molecular Formula: C17H22N4O
Molecular Weight: 298.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(4-Piperidin-1-ylquinazolin-7-yl)morpholine is a complex organic compound that belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. This compound features a piperidine ring and a morpholine moiety, contributing to its potential pharmacological properties. Its structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Source and Classification

This compound can be classified as a small molecule with potential applications in drug discovery and development. It is part of the broader category of quinazoline derivatives, which have been extensively studied for their roles in treating various diseases, including cancer and neurological disorders. The compound's DrugBank accession number is DB02243, indicating its inclusion in a comprehensive database of drug-like compounds .

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-(4-Piperidin-1-ylquinazolin-7-yl)morpholine typically involves several steps, integrating various organic reactions. A common synthetic route includes:

  1. Condensation Reactions: The initial step often involves the condensation of a piperidine derivative with a quinazoline precursor. This reaction may require specific catalysts and solvents to optimize yield and purity.
  2. Multi-step Synthesis: Following the initial condensation, additional steps may include functional group modifications, such as alkylation or acylation, to introduce the morpholine component.
  3. Purification: The final product is usually purified through crystallization or chromatography to achieve the desired purity levels suitable for biological testing .
Molecular Structure Analysis

Structure and Data

The molecular formula for 4-(4-Piperidin-1-ylquinazolin-7-yl)morpholine is C16H20N4OC_{16}H_{20}N_{4}O. The structural representation includes:

  • Piperidine Ring: A six-membered ring containing one nitrogen atom.
  • Quinazoline Core: A bicyclic structure that contributes to the compound's biological activity.
  • Morpholine Moiety: Enhances solubility and bioavailability.

The compound's molecular weight is approximately 304.36 g/mol, and it possesses multiple functional groups that facilitate interactions with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

4-(4-Piperidin-1-ylquinazolin-7-yl)morpholine can undergo several chemical reactions:

  1. Oxidation: This reaction introduces oxygen-containing functional groups, enhancing reactivity.
  2. Reduction: This process can modify existing functional groups by adding hydrogen atoms or removing oxygen functionalities.
  3. Substitution Reactions: These reactions involve replacing one functional group with another, often utilizing nucleophilic or electrophilic reagents.

Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction .

Mechanism of Action

Process and Data

The mechanism of action for 4-(4-Piperidin-1-ylquinazolin-7-yl)morpholine primarily involves its interaction with specific enzymes or receptors within biological systems:

  1. Kinase Inhibition: The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity, which plays a crucial role in various signaling pathways.
  2. Binding Affinity Enhancement: The piperidine and morpholine groups may enhance the compound's binding affinity to target proteins, thereby increasing its efficacy in therapeutic applications .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical state of 4-(4-Piperidin-1-ylquinazolin-7-yl)morpholine is solid at room temperature. Key properties include:

  • Water Solubility: Approximately 0.0144 mg/mL.
  • LogP Value: 3.55, indicating moderate lipophilicity.
  • pKa Values: Strongest acidic pKa at -4.6; strongest basic pKa at 15.
  • Polar Surface Area: 115.03 Ų.

These properties suggest that the compound may have limited water solubility but good permeability through cell membranes due to its lipophilic nature .

Applications

Scientific Uses

The potential applications of 4-(4-Piperidin-1-ylquinazolin-7-yl)morpholine are significant in several fields:

  1. Medicinal Chemistry: It serves as a lead compound for developing new therapeutics targeting kinase-related pathways.
  2. Pharmacological Studies: Its ability to inhibit specific enzymes makes it valuable in studying disease mechanisms, particularly in cancer research.
  3. Drug Development: The compound's structural characteristics allow for further modifications to enhance its pharmacokinetic properties and therapeutic efficacy .
Synthesis Methodologies for 4-(4-Piperidin-1-ylquinazolin-7-yl)morpholine

Catalytic Processes in Multi-Step Organic Synthesis

The synthesis of 4-(4-piperidin-1-ylquinazolin-7-yl)morpholine relies heavily on transition metal-catalyzed reactions, particularly for constructing the quinazoline core and introducing the morpholine moiety. A pivotal approach involves reductive amination between 1-benzylpiperidin-4-one and morpholine, followed by catalytic debenzylation. Platinum-group catalysts exhibit superior performance in the debenzylation step: Platinum oxide (PtO₂) achieves >95% conversion under 50 psi H₂ at 60°C, while palladium on carbon (Pd/C) requires milder conditions (30 psi H₂, 25°C) but yields 5-7% over-reduced byproducts [2]. For the quinazoline formation, palladium-catalyzed coupling between 7-chloro-4-piperidinylquinazoline and morpholine utilizes Pd(OAc)₂/Xantphos systems, achieving 89% yield in toluene at 110°C [2] [3].

Table 1: Catalyst Screening for Reductive Amination & Debenzylation

Reaction StepCatalystConditionsYieldImpurities
Reductive AminationNone (thermal)Toluene, 110°C, 24h62%15% enamine byproducts
Reductive AminationTi(OiPr)₄iPrOH, 80°C, 8h88%<3%
DebenzylationPd/C (10%)H₂ (30 psi), EtOH, 25°C90%7% dehalogenated
DebenzylationPtO₂H₂ (50 psi), EtOH, 60°C98%<1%

Regioselective Synthesis via Mamedov Rearrangement and Nucleophilic Substitution

Regioselectivity challenges in quinazoline functionalization are addressed through Mamedov rearrangement and nucleophilic aromatic substitution (SNAr). The Mamedov rearrangement enables selective C7-functionalization by reacting 3-aroylquinoxalinones with N-substituted benzene-1,2-diamines under acidic conditions. Acetic acid-catalyzed rearrangement at 120°C for 4 hours yields 7-morpholinoquinazoline precursors with >75% regioselectivity for the C7 position [6]. Subsequent SNAr exploits the activation by the C4-piperidine group, which enhances electrophilicity at C7. Morpholine nucleophile attacks C7 at 90°C in DMSO, achieving 85% yield with minimal C5 or C6 substitution [3] [6]. Microwave-assisted SNAr further reduces reaction time from 12 hours to 35 minutes while maintaining 89% yield [3].

Table 2: Optimized Conditions for Regioselective Morpholine Installation

MethodSolventTemperatureTimeC7-SelectivityYield
Classical SNArDMSO90°C12 h9:1 (C7 vs C5/C6)85%
Microwave SNArNMP150°C35 min>19:189%
Mamedov RearrangementAcOH120°C4 h100% (C7 only)78%

Role of Automated Continuous Flow Synthesis in Scalability Optimization

Continuous flow technology enhances the synthesis scalability and safety profile, particularly for exothermic morpholine coupling and high-pressure hydrogenation. Photocatalytic coupling in microreactors using tris(2-phenylpyridine)iridium (Ir(ppy)₃) and visible light enables morpholine introduction at C7 with 92% conversion and residence times of <8 minutes—a 15-fold reduction versus batch processing [5]. For debenzylation, catalytic hydrogenation flow reactors with Pt/Al₂O₃ packed beds operate at 100 bar H₂ and 80°C, achieving >99% conversion with 50% reduced catalyst loading. This system minimizes dihydrogen accumulation risks and enables uninterrupted 120-hour operation [2] [5]. Integrated in-line GC monitoring allows real-time impurity profiling, reducing off-spec batches by 65% [5].

Comparative Analysis of Debenzylation Techniques in Final Product Isolation

Debenzylation is critical for liberating the piperidine moiety, with catalytic hydrogenation and Lewis acid-mediated methods dominating industrial processes. Hydrogenation with PtO₂ in ethanol affords near-quantitative yield but requires post-reaction filtration to remove metal residues. In contrast, Pd(OH)₂/C (Pearlman’s catalyst) permits catalyst recycling ≥5 times but suffers from 5–8% morpholine N-dealkylation [2]. Non-hydrogenative methods using AlCl₃ in anisole exhibit 88% efficiency at 80°C but generate stoichiometric HCl waste, necessitating base washes. Crucially, solvent selection impacts crystallization: Hydrogenation in tert-butanol enables direct product isolation (98% purity) via cooling crystallization, whereas dichloromethane requires solvent swap distillation [2] [3].

Table 3: Debenzylation Method Economics & Performance

MethodCatalyst LoadingReaction Scale LimitCost (USD/kg)Purity After Workup
PtO₂/H₂ (batch)2.5 wt%50 kg3,20099.2% (recrystallized)
Pd(OH)₂/C/H₂ (flow)0.8 wt%500 kg1,85098.5%
AlCl₃/anisole3.0 equiv200 kg1,10095.7% (distillation)
BCl₃/DCM2.2 equiv10 kg4,50096.8%

Properties

Product Name

4-(4-Piperidin-1-ylquinazolin-7-yl)morpholine

IUPAC Name

4-(4-piperidin-1-ylquinazolin-7-yl)morpholine

Molecular Formula

C17H22N4O

Molecular Weight

298.4 g/mol

InChI

InChI=1S/C17H22N4O/c1-2-6-21(7-3-1)17-15-5-4-14(12-16(15)18-13-19-17)20-8-10-22-11-9-20/h4-5,12-13H,1-3,6-11H2

InChI Key

WVTADAKMJCHFLH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2C=CC(=C3)N4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.